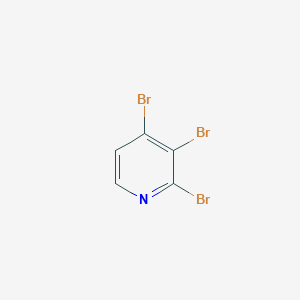

2,3,4-Tribromopyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXXIRQDHZXYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355737 | |

| Record name | 2,3,4-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-91-7 | |

| Record name | 2,3,4-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Tribromopyridine

Direct Halogenation Approaches for Pyridine (B92270) Ring Systems

Direct electrophilic aromatic substitution on the pyridine ring is an inherently challenging process. The nitrogen atom's electronegativity renders the ring electron-deficient and thus significantly less reactive towards electrophiles compared to benzene. Consequently, forcing conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, are typically required for halogenation. chemrxiv.orgnih.gov

These harsh conditions often lead to a lack of regioselectivity, resulting in mixtures of products. chemrxiv.orgnih.gov Electrophilic attack on the unsubstituted pyridine ring preferentially occurs at the 3-position (and subsequently the 5-position), as the 2-, 4-, and 6-positions are more strongly deactivated by the adjacent nitrogen heteroatom. Therefore, direct bromination of pyridine is not a viable method for the selective synthesis of 2,3,4-tribromopyridine, as it would primarily yield 3-bromopyridine (B30812) and 3,5-dibromopyridine. google.com Achieving the specific 2,3,4-tribromo substitution pattern via direct halogenation of pyridine has not been reported as a successful strategy.

Synthesis from Precursor Pyridine Derivatives

Given the difficulties of direct halogenation, synthetic strategies predominantly rely on the use of pyridine derivatives where existing functional groups direct subsequent bromination steps or can be converted into bromo-substituents.

The sequential bromination of monobromopyridines is a theoretical pathway, but the directing effects of the initial bromine atom and the pyridine nitrogen complicate the selective synthesis of the 2,3,4-isomer.

From 2-Bromopyridine (B144113): Electrophilic bromination of 2-bromopyridine would be expected to occur at the 5-position, and then the 3-position, leading away from the desired product.

From 3-Bromopyridine: The bromine at the 3-position directs incoming electrophiles primarily to the 5-position, yielding 3,5-dibromopyridine.

From 4-Bromopyridine (B75155): Electrophilic attack on 4-bromopyridine would be directed to the 3- and 5-positions, leading to 3,4-dibromopyridine (B81906) or 3,5-dibromo-4-chloropyridine.

While these routes are not ideal for producing this compound, they underscore the importance of precursor selection in heterocyclic synthesis.

A more successful approach involves the transformation of more highly substituted pyridine precursors. A documented, albeit low-yielding, synthesis of this compound occurs as a side-product in the formation of 2,4-dibromopyridine (B189624) from 2,4-dihydroxypyridine (B17372). semanticscholar.org The reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃) at high temperatures replaces the hydroxyl groups with bromine atoms and can lead to further bromination on the ring. semanticscholar.org

In a specific reported procedure, heating 2,4-dihydroxypyridine with phosphorus oxybromide at 125°C for 4.5 hours yielded the main product, 2,4-dibromopyridine, along with this compound, which was isolated after purification by flash chromatography. semanticscholar.org

| Starting Material | Reagents | Temperature (°C) | Time (h) | Main Product (Yield %) | Byproduct (Yield %) | Reference |

| 2,4-Dihydroxypyridine | POBr₃ | 125 | 4.5 | 2,4-Dibromopyridine (90%) | This compound (9%) | semanticscholar.org |

Another theoretical route could start from 3,4-dibromopyridine. However, nucleophilic substitution on 3,4-dibromopyridine preferentially occurs at the 4-position due to the electronic influence of the ring nitrogen, making it a more likely site for amination or other nucleophilic attacks rather than electrophilic bromination. stackexchange.com

The formation of a pyridine N-oxide is a classic strategy to alter the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions for electrophilic substitution, while also being strongly inductively withdrawing. researchgate.net After substitution, the N-oxide can be removed by deoxygenation, typically with a phosphorus reagent.

While a specific, high-yield synthesis of this compound using this method is not prominently documented, a plausible pathway can be constructed based on known reactivity. For example, a precursor like 3-bromopyridine could be oxidized to 3-bromopyridine-N-oxide. Nitration of 3-bromopyridine-N-oxide is known to yield the 4-nitro derivative. researchgate.net A subsequent Sandmeyer-type reaction could convert the nitro group to a bromine, followed by further bromination at the 2-position and deoxygenation. Alternatively, heating a substituted pyridine N-oxide with reagents like phosphorus oxychloride or sulphuryl chloride can introduce a halogen at the 4-position. researchgate.net A similar transformation using a bromine source could potentially be employed to build the 2,3,4-tribromo scaffold.

Transformation from Dibromopyridine Scaffolds

Novel Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, selective, and sustainable methods. While novel strategies like photocatalysis or enzymatic halogenation have not been specifically reported for this compound, general principles of process optimization could be applied to existing routes.

For the known synthesis from 2,4-dihydroxypyridine, which suffers from low yield, a process optimization approach could be highly beneficial. semanticscholar.org Methodologies such as Design of Experiments (DoE) or data-science-driven autonomous optimization could systematically explore a range of parameters (e.g., temperature, reagent stoichiometry, reaction time, solvent) to identify conditions that maximize the yield of this compound while minimizing the formation of the 2,4-dibromo byproduct. acs.org

Furthermore, innovative methods for pyridine functionalization are continuously being developed. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates has been shown to be effective for the 3-selective halogenation of various pyridine substrates under mild conditions. chemrxiv.orgnih.gov While not yet applied to the synthesis of this compound, the adaptation of such novel C-H functionalization strategies represents a potential future avenue for accessing complex polyhalogenated pyridines with greater efficiency and selectivity.

Reactivity and Reaction Mechanisms of 2,3,4 Tribromopyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution on the 2,3,4-tribromopyridine ring is a key reaction, governed by the electronic properties of the pyridine (B92270) nucleus. The substitution does not occur randomly; instead, it follows a predictable pattern of regioselectivity.

Regioselectivity in Bromine Displacement Reactions

In SNAr reactions involving this compound, nucleophilic attack preferentially occurs at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively. echemi.comstackexchange.com For instance, when this compound is treated with sodium methoxide (B1231860) in methanol, only the bromine atoms at the C-2 and C-4 positions are displaced by methoxy (B1213986) groups. echemi.com The bromine at the C-3 position remains intact under these conditions. This pronounced regioselectivity is a direct consequence of the stability of the anionic intermediate formed during the reaction. echemi.comstackexchange.com

The selective displacement at the C-4 position over the C-2 position is also observed in related polyhalogenated pyridines, a preference that can be influenced by steric and electronic factors of other substituents on the ring. wuxiapptec.comresearchgate.net

Influence of Pyridine Nitrogen on Reaction Pathways

The nitrogen atom in the pyridine ring is fundamental to the observed regioselectivity in SNAr reactions. echemi.comstackexchange.com It is an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6). The initial and typically rate-determining step of the SNAr mechanism is the attack of the nucleophile on the aromatic ring, which disrupts the aromaticity and forms a high-energy anionic intermediate, often referred to as a Meisenheimer complex. echemi.comstackexchange.comfrontiersin.org

When the nucleophile attacks the C-2 or C-4 position, the resulting negative charge in one of the resonance structures of the anionic intermediate can be delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.com This delocalization provides significant stabilization for the intermediate. In contrast, attack at the C-3 position does not allow for the negative charge to be placed on the nitrogen atom. echemi.comstackexchange.com Consequently, the intermediates for C-2 and C-4 attack are more stable, leading to a lower activation energy for these reaction pathways. echemi.comstackexchange.com

Mechanistic Investigations of Anionic Intermediates

The mechanism of SNAr reactions generally proceeds through a stepwise route involving the formation of a distinct anionic intermediate (Meisenheimer complex). frontiersin.org The stability of this intermediate is the critical factor determining if the reaction is possible and its preferred regiochemical outcome. echemi.comstackexchange.com For polyhalogenated pyridines like this compound, the attack of a nucleophile leads to an anionic σ-adduct. frontiersin.org

However, some studies on related heterocyclic systems suggest that the mechanism can be more complex. Depending on the specific reactants and conditions, the reaction may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously without a stable intermediate. frontiersin.orgacs.org There is also evidence that in some SNAr-type reactions, a single electron transfer (SET) from the nucleophile to the aromatic substrate can occur, leading to the formation of radical anion intermediates. rsc.org The detection of such radical species by techniques like EPR spectroscopy supports the possibility of alternative mechanistic pathways beyond the classic Meisenheimer complex route. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on this compound serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This functionality makes it a valuable building block in the synthesis of more complex substituted pyridines. Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.orgwikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is a widely used method for creating C-C bonds. wikipedia.orglibretexts.org This reaction is highly effective for the elaboration of brominated pyridines. In the context of polybrominated pyridines, the Suzuki-Miyaura reaction can exhibit regioselectivity, allowing for the stepwise and controlled introduction of different aryl or vinyl groups. The reactivity of the halide in Suzuki couplings generally follows the order I > OTf > Br >> Cl. wikipedia.org

Research on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrates that the substitution pattern can be controlled. beilstein-journals.org By carefully managing the stoichiometry of the boronic acid, it is possible to achieve mono-, di-, or tri-arylation, with the reaction showing a preference for the C-4 position followed by the C-3 and C-5 positions. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and efficiency of the coupling. libretexts.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents generalized conditions and findings from studies on related bromopyridine systems to illustrate typical parameters.

| Catalyst System | Base | Solvent(s) | Substrate Type | Key Finding | Citation |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-Chloro-5-bromo-6-phenylpyridazine | Selective coupling at the C-Br bond. | beilstein-journals.org |

| PdCl₂(dppf) | K₂CO₃ | MeOH | 2-Bromo-3-iodopyridine | Selective coupling at the C-I bond. | rsc.org |

Exploration of Negishi and Stille Coupling Protocols

The Negishi and Stille reactions provide alternative powerful methods for C-C bond formation using organozinc and organotin reagents, respectively.

The Negishi coupling joins organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgnih.gov The development of mild reaction conditions, such as using palladacycle precatalysts, allows for the efficient coupling of a broad scope of heteroaryl halides, including bromopyridines, at room temperature. nih.govresearchgate.net

The Stille coupling utilizes organostannanes as the coupling partner for organic halides. wikipedia.orgorganic-chemistry.orgsynarchive.com A key advantage of organostannanes is their stability to air and moisture. wikipedia.org Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction has been successfully applied to polyhalopyridines to create highly conjugated systems, demonstrating its utility in materials chemistry. semanticscholar.org The reaction can be performed in a stepwise manner on substrates with multiple halogen atoms, offering a route to both symmetrically and asymmetrically substituted pyridines. semanticscholar.org

Table 2: Comparison of Negishi and Stille Coupling Features

| Feature | Negishi Coupling | Stille Coupling | Citations |

|---|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) | wikipedia.org, wikipedia.org |

| Typical Catalysts | Palladium or Nickel complexes | Palladium complexes | wikipedia.org, wikipedia.org |

| Key Advantages | High functional group tolerance; mild conditions available. | Reagents are stable to air and moisture. | nih.gov, wikipedia.org |

| Primary Drawback | Organozinc reagents can be sensitive. | Toxicity of organotin compounds. | libretexts.org, organic-chemistry.org |

| Application Scope | Broad, including complex and sterically hindered substrates. | Versatile for various C-C bonds, valuable for conjugated systems. | nih.gov, semanticscholar.org |

Catalytic C-H Functionalization Strategies

Catalytic C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus improving atom economy by avoiding pre-functionalization steps. beilstein-journals.org For electron-deficient heterocycles like pyridine, these reactions can be challenging due to the ring's low reactivity and the potential for catalyst inhibition by the nitrogen lone pair. rsc.org

In the case of this compound, the remaining C-H bonds are at the C-5 and C-6 positions. These positions are potential targets for direct functionalization, though the strong deactivating effect of the three bromine atoms presents a significant synthetic hurdle. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, is a common strategy to achieve C-H activation on pyridine rings. beilstein-journals.orghilarispublisher.com These reactions often require a directing group to achieve high regioselectivity or proceed via deprotonation with a strong base to generate a reactive organometallic intermediate. For instance, studies on related trihalopyridines have shown that deprotonation can occur selectively at specific positions, which can then be trapped with an electrophile. researchgate.net

While specific literature on the C-H functionalization of this compound is limited, general principles suggest that such transformations would likely target the C-5 or C-6 positions, with the outcome depending heavily on the catalyst system and reaction conditions employed.

Table 1: General Conditions for Catalytic C-H Arylation of Pyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Application |

| Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | DMA, Toluene | 110-120 | Direct arylation with aryl halides mdpi.comchemistryviews.org |

| [Rh(cod)Cl]₂ / Ligand | KOPiv, K₃PO₄ | Dioxane | 100-150 | Alkylation with acrylates beilstein-journals.org |

| [Ir(cod)OMe]₂ / Ligand | - | - | High Temp | Borylation or Halogenation |

This table represents generalized conditions for pyridine C-H functionalization and may require significant optimization for the specific substrate this compound.

Other Transition Metal-Mediated Transformations (e.g., Cu-catalyzed reactions)

Beyond C-H activation, this compound is an excellent substrate for various transition metal-mediated cross-coupling reactions, which leverage the reactivity of its carbon-bromine bonds. The different electronic environments of the bromine atoms at the C-2, C-3, and C-4 positions lead to significant regioselectivity.

Copper-Catalyzed Reactions: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides to form a biaryl, is a classic transformation applicable to polyhalogenated systems. byjus.comwikipedia.org This reaction typically requires high temperatures and metallic copper or a copper(I) salt. byjus.comorganic-chemistry.org In the context of this compound, an Ullmann-type reaction could be envisioned to form bipyridyl structures, although controlling selectivity in such a self-coupling could be challenging. More common are Ullmann-type C-N or C-O bond-forming reactions, where an aryl halide is coupled with an amine or alcohol nucleophile in the presence of a copper catalyst. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Heck) are highly efficient for forming C-C bonds from aryl halides. mdpi.com The reactivity of the C-Br bonds in this compound towards palladium-catalyzed oxidative addition is not uniform. The C-2 and C-4 positions, being ortho and para to the ring nitrogen, are significantly more activated towards both nucleophilic substitution and oxidative addition compared to the C-3 position. stackexchange.com This differential reactivity allows for selective functionalization. It is well-established that in nucleophilic aromatic substitution, reagents like sodium methoxide will preferentially replace the bromines at C-2 and C-4, leaving the C-3 bromine intact. stackexchange.com This reactivity pattern is mirrored in palladium-catalyzed couplings, where reactions can be directed to the C-2 and C-4 positions under controlled conditions, with the C-3 bromine requiring more forcing conditions to react.

Table 2: Predicted Regioselectivity in Pd-Catalyzed Suzuki Coupling of this compound

| Position | Relative Reactivity | Product with Ar-B(OH)₂ (1 equiv.) |

| C-4 | High | 2,3-Dibromo-4-arylpyridine |

| C-2 | High | 3,4-Dibromo-2-arylpyridine |

| C-3 | Low | 2,4-Dibromo-3-arylpyridine (minor/requires harsh conditions) |

This table illustrates the expected major products from a monosubstitution reaction based on established reactivity principles of halopyridines. stackexchange.com

Electrophilic Reactivity Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq The presence of three strongly electron-withdrawing bromine atoms further deactivates the this compound ring, rendering electrophilic substitution exceptionally difficult.

Any electrophilic attack would require harsh reaction conditions, such as the use of fuming acids and high temperatures. scirp.org The directing effect of the substituents must be considered to predict the site of reaction on the two available carbons, C-5 and C-6. The nitrogen atom directs electrophiles to the C-3 and C-5 positions, while halogens are ortho, para directors, albeit deactivating. In this case, the cumulative effects are complex:

C-5 position: This position is meta to the nitrogen, which is the least deactivated position relative to the heteroatom. It is also meta to the C-3 and C-4 bromines and para to the C-2 bromine.

C-6 position: This position is ortho to the nitrogen, a highly deactivated position.

Considering these factors, electrophilic attack, if it were to occur, would be strongly favored at the C-5 position. A representative electrophilic reaction is nitration, which typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. wikipedia.org

Table 3: Analysis of Positions for Electrophilic Attack

| Position | Influence of Nitrogen | Influence of Bromine Atoms | Overall Likelihood |

| C-5 | Favorable (meta) | Deactivating | Most Likely |

| C-6 | Unfavorable (ortho) | Deactivating | Highly Unlikely |

Radical Reactions and Their Regiocontrol

Radical reactions offer a complementary approach to functionalizing this compound, proceeding through mechanisms distinct from polar or pericyclic pathways. Modern methods, particularly those involving photoredox catalysis, allow for the generation of pyridyl radicals from the corresponding halopyridines under mild conditions. nih.gov

The process involves the single-electron reduction of a C-Br bond, leading to its homolytic cleavage and the formation of a pyridyl radical. nih.gov The regiocontrol of this initial step is crucial and depends on the C-Br bond dissociation energies and the reduction potentials at each position. Generally, the C-2 and C-4 positions of a pyridine ring are more susceptible to reduction, suggesting that radical formation would likely initiate at one of these sites.

Once formed, the pyridyl radical is a reactive intermediate that can participate in a variety of transformations, most notably addition to π-systems like alkenes or alkynes in a Giese-type reaction. libretexts.orglibretexts.org The regioselectivity of this subsequent addition is governed by the stability of the new radical formed after addition to the olefin. libretexts.org

Table 4: General Scheme for Photoredox-Catalyzed Radical Alkylation

| Step | Description | Reaction |

| 1. Initiation | A photoredox catalyst (PC) is excited by light (hν) to an excited state (PC). | PC + hν → PC |

| 2. Radical Generation | The excited catalyst reduces the halopyridine, causing C-Br bond cleavage to form a pyridyl radical. | PC* + Py-Br → PC⁺ + Py• + Br⁻ |

| 3. Propagation | The pyridyl radical adds to an alkene to form a new alkyl radical. | Py• + H₂C=CHR → Py-CH₂-C•HR |

| 4. Chain Transfer | The alkyl radical is reduced and protonated (often by a hydrogen atom donor in the system) to yield the final product. | Py-CH₂-C•HR + [H] → Py-CH₂-CH₂R |

This represents a plausible mechanistic cycle for the functionalization of this compound via a radical pathway. nih.gov

Derivatization Strategies for 2,3,4 Tribromopyridine

Selective Functionalization at Brominated Sites

The primary strategy for the selective functionalization of 2,3,4-tribromopyridine hinges on the varying susceptibility of each C-Br bond to nucleophilic attack. The bromine atoms at the C2 and C4 positions are significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine at the C3 position. This is because the electron-withdrawing pyridine (B92270) nitrogen can effectively stabilize the negative charge in the Meisenheimer-like intermediates formed during attack at the C2 (ortho) and C4 (para) positions through resonance. echemi.comstackexchange.com

Specifically, when a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom. stackexchange.com This provides a significant stabilization that lowers the activation energy for the substitution. In contrast, attack at the C3 (meta) position does not allow for this type of resonance stabilization, making substitution at this site kinetically unfavorable under typical SNAr conditions. stackexchange.com

A clear example of this regioselectivity is the reaction of this compound with sodium methoxide (B1231860) in methanol. In this reaction, the methoxide ion selectively displaces the bromine atoms at the C2 and C4 positions, leaving the C3-bromine intact to yield 3-bromo-2,4-dimethoxypyridine (B1282763). echemi.comstackexchange.com

Strategies for Introducing Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and for substrates like this compound, palladium-catalyzed cross-coupling reactions are the most prominent strategies. nih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful methods for this purpose, though specific documented applications for the this compound isomer are not widespread in the surveyed literature. wikipedia.orgorganic-chemistry.orglibretexts.org

The general mechanism for these transformations involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, which is typically the rate-determining step. libretexts.org The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl. For a given halogen, the reaction is fastest at electron-deficient positions. In this compound, the C2 and C4 positions are the most electron-deficient and thus the most likely sites for initial oxidative addition. Therefore, selective mono-functionalization at either the C2 or C4 position can be anticipated by carefully controlling reaction conditions, such as temperature, reaction time, and the stoichiometry of the coupling partner.

Table 1: Potential Palladium-Catalyzed C-C Bond Forming Reactions This table illustrates common cross-coupling strategies theoretically applicable to this compound based on established chemical principles.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl- or Vinyl-boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Aryl- or Vinyl-substituted Bromopyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl-substituted Bromopyridine |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl-substituted Bromopyridine |

Introduction of Heteroatom-Containing Functional Groups

The introduction of functional groups containing heteroatoms such as oxygen, nitrogen, or sulfur is most commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgnih.gov

As discussed previously, SNAr reactions on this compound show a strong preference for substitution at the C2 and C4 positions. echemi.comstackexchange.com This provides a reliable route for introducing O-nucleophiles (alkoxides, hydroxides), S-nucleophiles (thiolates), and N-nucleophiles (amines). The reaction with sodium methoxide to form 3-bromo-2,4-dimethoxypyridine is a prime example of introducing an oxygen-containing functional group. echemi.comstackexchange.com

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination offers a versatile alternative, particularly for less reactive amines. wikipedia.org This palladium-catalyzed method couples amines with aryl halides and is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org Based on the principles of C-Br bond reactivity, this reaction would be expected to occur preferentially at the C2 or C4 positions of this compound.

Table 2: Research Findings on Heteroatom Introduction This table details a specific, documented example of introducing a heteroatom-containing functional group onto the this compound core.

| Starting Material | Reagent | Conditions | Product | Reference |

| This compound | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 3-Bromo-2,4-dimethoxypyridine | echemi.com, stackexchange.com |

Multicomponent Derivatization Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each reactant. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.org Well-known MCRs include the Ugi, Passerini, and Hantzsch reactions. organic-chemistry.org

Spectroscopic and Structural Elucidation Studies of 2,3,4 Tribromopyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2,3,4-tribromopyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive picture of its structure.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the two remaining aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are significantly influenced by the number and position of the electron-withdrawing bromine substituents.

In a typical deuterated solvent such as chloroform (B151607) (CDCl₃), the proton at the C-5 position (H-5) and the proton at the C-6 position (H-6) would appear as distinct signals. Due to the deshielding effect of the electronegative bromine atoms and the nitrogen atom in the pyridine ring, these protons are expected to resonate at downfield chemical shifts.

Based on data from related brominated pyridines, the chemical shifts can be predicted. For instance, in 2,3,5-tribromopyridine (B189629), the proton at C-4 appears around δ 8.1 ppm and the proton at C-6 at approximately δ 8.2 ppm. For this compound, the H-5 proton is adjacent to a bromine atom at C-4, while the H-6 proton is adjacent to the nitrogen atom. This would likely result in H-6 appearing at a more downfield position than H-5. The protons would exhibit coupling to each other, resulting in a pair of doublets. The coupling constant (³JHH) between these two ortho-protons is typically in the range of 5-9 Hz.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.5 - 8.0 | Doublet (d) | ~ 5 - 9 |

| H-6 | ~ 8.0 - 8.5 | Doublet (d) | ~ 5 - 9 |

| Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached bromine atoms and the ring nitrogen.

Carbons bearing a bromine atom (C-2, C-3, and C-4) will exhibit chemical shifts that are influenced by the heavy atom effect of bromine, which can sometimes lead to broader signals. The carbon atoms directly bonded to the electronegative nitrogen atom (C-2 and C-6) will be deshielded and appear at lower field.

Predictive tools and data from analogous compounds, such as 2,3-dibromopyridine (B49186) and other halogenated pyridines, can be used to estimate the chemical shifts. drugbank.com For example, in 2,3-dibromopyridine, the carbon signals appear over a range of approximately δ 120-150 ppm. drugbank.com A similar range is expected for this compound.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 140 - 150 |

| C-3 | ~ 115 - 125 |

| C-4 | ~ 125 - 135 |

| C-5 | ~ 120 - 130 |

| C-6 | ~ 145 - 155 |

| Note: These are predicted values based on computational models and comparison with related structures. caspre.cachemaxon.com Actual experimental values may vary. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the substitution pattern of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their ortho-relationship (three-bond coupling). uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks between H-5 and C-5, and between H-6 and C-6, allowing for the direct assignment of these carbon resonances. uni-regensburg.descispace.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. uni-regensburg.descispace.com For this compound, key HMBC correlations would be expected between:

H-5 and C-3, C-4, and C-6.

H-6 and C-2, C-4, and C-5. These correlations would be instrumental in confirming the assignment of the quaternary, bromine-substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. In the case of this compound, a NOESY cross-peak between H-5 and H-6 would further confirm their spatial vicinity. scispace.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Molecular Characterization

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-C, and C-Br bonds within the molecule. The fundamental requirement for a vibration to be IR active is a change in the dipole moment of the molecule during the vibration. faccts.de

Key expected regions in the IR spectrum include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N ring stretching: The pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The presence of heavy bromine substituents can influence the exact positions of these bands.

C-H in-plane and out-of-plane bending: These vibrations give rise to absorptions in the fingerprint region (below 1400 cm⁻¹).

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H stretching |

| 1400 - 1600 | C=C and C=N ring stretching |

| 1000 - 1200 | C-H in-plane bending |

| 700 - 900 | C-H out-of-plane bending |

| 500 - 700 | C-Br stretching |

| Note: These are general regions for the specified vibrations and can be influenced by the overall molecular structure. |

Raman spectroscopy is a complementary technique to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org For molecules with a center of symmetry, IR and Raman spectroscopy can be mutually exclusive. While this compound does not possess a center of symmetry, the combination of both techniques provides a more complete vibrational analysis.

The Raman spectrum of this compound would also show bands corresponding to C-H, C-N, C-C, and C-Br vibrations. Often, the symmetric vibrations, which might be weak in the IR spectrum, can give rise to strong signals in the Raman spectrum. The ring breathing modes of the pyridine ring are typically strong in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign the vibrational frequencies in both IR and Raman spectra of substituted pyridines, providing a powerful tool for detailed spectral interpretation. researchgate.net

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. Due to the presence of three bromine atoms, the molecular ion peak appears as a characteristic cluster of peaks, reflecting the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). This isotopic signature is a key identifier for brominated compounds.

The fragmentation of the molecular ion provides valuable structural information. The process often involves the sequential loss of bromine atoms and cleavage of the pyridine ring. High-energy electron impact can cause the molecule to break apart into smaller, charged fragments. The stability of the resulting carbocations and radicals often dictates the fragmentation pathways observed. uobasrah.edu.iq For aromatic systems like pyridine, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways expected for this compound include:

Loss of a Bromine Atom: The initial fragmentation step is often the cleavage of a C-Br bond, leading to the loss of a bromine radical (·Br). This results in a dibromopyridinium cation fragment, [M-Br]⁺.

Sequential Loss of Bromine: Subsequent fragmentation can involve the loss of a second and third bromine atom, generating [M-2Br]⁺ and [M-3Br]⁺ fragments, respectively.

Ring Fission: Cleavage of the pyridine ring can occur, although it typically requires more energy. This can lead to smaller fragments, but the most diagnostic peaks usually arise from the loss of the halogen substituents.

The expected m/z values for the primary ions of this compound (C₅H₂Br₃N, molecular weight ~315.79 g/mol ) are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound An interactive table detailing the expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound. The isotopic pattern column describes the expected appearance of the peak cluster due to bromine's ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Isotopic Pattern |

|---|---|---|---|

| [M]⁺˙ | [C₅H₂⁷⁹Br₃N]⁺˙ | 313 | Complex pattern due to three Br atoms |

| [M-Br]⁺ | [C₅H₂⁷⁹Br₂N]⁺ | 234 | 1:2:1 pattern characteristic of two Br atoms |

| [M-2Br]⁺ | [C₅H₂⁷⁹BrN]⁺ | 155 | 1:1 pattern characteristic of one Br atom |

| [M-3Br]⁺ | [C₅H₂N]⁺ | 76 | Single peak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org For this compound, a single-crystal X-ray diffraction analysis would yield an electron density map from which the exact positions of the carbon, nitrogen, and bromine atoms can be resolved. nih.gov

While specific crystallographic data for this compound is not widely published, analysis of related structures, such as 2,3,5-trichloropyridine (B95902), provides insight into the expected structural features. chemicalbook.comnih.gov The crystal structure of 2,3,5-trichloropyridine reveals a layered arrangement where molecules are stacked along a short crystal axis. chemicalbook.comsigmaaldrich.com Similar packing and intermolecular forces, such as halogen bonding (Br···N or Br···Br interactions), would be anticipated in the crystal structure of this compound. Halogen bonding is a significant noncovalent interaction that influences the assembly of halogenated compounds in the solid state. scispace.com

The structural data obtained would include:

Planarity of the Pyridine Ring: Confirmation of the aromatic ring's planarity.

Bond Lengths and Angles: Precise measurements for C-C, C-N, C-H, and C-Br bonds. The C-Br bond lengths are expected to be within the typical range for bromo-aromatic compounds.

Torsional Angles: Information about the orientation of the bromine substituents relative to the pyridine ring.

Crystal Packing: Details on how individual molecules arrange themselves to form the crystal lattice, including any intermolecular halogen or π–π stacking interactions.

Table 2: Typical Bond Parameters Expected from X-ray Crystallography of this compound This table presents anticipated bond lengths and angles for this compound based on data from analogous halogenated aromatic compounds.

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-Br | Bond Length | ~1.85 - 1.90 Å |

| C-N (in ring) | Bond Length | ~1.33 - 1.35 Å |

| C-C (in ring) | Bond Length | ~1.37 - 1.40 Å |

| C-N-C | Bond Angle | ~117 - 120° |

Comprehensive Spectroscopic Data Integration for Structure Assignment

While individual spectroscopic techniques provide powerful data, the unambiguous structural elucidation of this compound requires the comprehensive integration of multiple analytical methods. nih.gov The combination of Mass Spectrometry (MS) with Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for distinguishing between isomers, such as 2,3,5-tribromopyridine and 2,4,6-tribromopyridine.

The structure assignment process follows a logical workflow:

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is used to determine the elemental formula (C₅H₂Br₃N) with high confidence. The characteristic isotopic pattern confirms the presence of three bromine atoms.

Substituent Pattern Determination by NMR:

¹H NMR: The proton NMR spectrum is critical for determining the substitution pattern. For this compound, two protons remain on the pyridine ring at positions 5 and 6. These would appear as two distinct signals (doublets) due to coupling with each other. The chemical shifts and coupling constants would be unique to this specific arrangement.

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine would exhibit chemical shifts significantly different from those bonded to hydrogen, providing further confirmation of the substitution pattern.

Cross-Verification: The structural hypothesis derived from NMR and MS is then cross-verified. The molecular weight from MS must match the structure proposed by NMR. The fragmentation pattern observed in the mass spectrum should also be consistent with the proposed isomer. For example, the stability of fragments can sometimes depend on the position of the substituents. uobasrah.edu.iq

Final Confirmation with X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides the ultimate, unequivocal confirmation of the molecular structure, validating the assignments made by MS and NMR. nih.gov

This integrated approach, leveraging the strengths of each technique, minimizes ambiguity and ensures the accurate and reliable structural elucidation of complex molecules like this compound. rsc.org

Theoretical and Computational Chemistry of 2,3,4 Tribromopyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons in atomic and molecular orbitals governs the chemical behavior of a compound. For 2,3,4-tribromopyridine, the presence of three electron-withdrawing bromine atoms and the electronegative nitrogen atom within the aromatic ring significantly influences its electronic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. researchgate.netschrodinger.com A smaller gap generally indicates higher reactivity. researchgate.net

In the case of this compound, computational studies, typically employing Density Functional Theory (DFT) methods, are used to calculate the energies of these frontier orbitals. The electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). The precise energy values and the HOMO-LUMO gap provide quantitative measures of its electrophilic character.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

| Note: Specific calculated values for this compound were not found in the provided search results. The table serves as a template for where such data would be presented. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.dewuxiapptec.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. wuxiapptec.combhu.ac.in

Global and Local Reactivity Descriptors

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Local reactivity descriptors, often derived from methods like Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these descriptors would help to predict which of the carbon and bromine atoms are most likely to participate in specific reactions.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Chemical Softness (S) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

| Note: Specific calculated values for this compound were not found in the provided search results. The table is a template for such data. |

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate and characterize the geometry and energy of the relevant transition states. This involves calculating the vibrational frequencies of the optimized transition state structure to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

Reaction Pathway Elucidation and Energy Profiles

The elucidation of reaction pathways and the associated energy profiles for molecules like this compound are fundamental to understanding and predicting their chemical reactivity. Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to model reaction mechanisms at a molecular level. nih.govrsc.org These studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For polyhalogenated pyridines, common and synthetically important reactions include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgpku.edu.cnwikipedia.org Computational modeling can predict the regioselectivity of these reactions, which is crucial for a molecule with multiple, non-equivalent halogen substituents like this compound.

A hypothetical SNAr reaction on this compound with a nucleophile (Nu⁻) would likely proceed via a stepwise mechanism. This involves the formation of a high-energy intermediate (often called a Meisenheimer complex), followed by the departure of a bromide ion. DFT calculations can determine the activation energies for nucleophilic attack at each of the three positions (C2, C3, and C4), revealing the most kinetically favored reaction site. The energy profile for such a reaction typically shows two transition states, with the first (nucleophilic attack) often being the rate-determining step.

In the context of a Suzuki-Miyaura cross-coupling, computational studies can elucidate the energetics of the key catalytic cycle steps: oxidative addition, transmetalation, and reductive elimination. pku.edu.cnwikipedia.org The oxidative addition of the C-Br bond to a Pd(0) complex is often the selectivity-determining step. ethz.ch Theoretical calculations can compare the energy barriers for the oxidative addition at the C2, C3, and C4 positions, thereby predicting which bromine atom will be substituted first. Studies on related polyhalogenated pyridines have shown that such computational investigations are invaluable for understanding and optimizing these complex catalytic processes. ethz.chbeilstein-journals.org

To illustrate the type of data generated from such a computational study, the following table presents a hypothetical energy profile for a generic reaction pathway of this compound.

Table 1: Hypothetical Relative Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +22.5 |

| Int | Reaction Intermediate | +15.8 |

| TS2 | Second Transition State | +18.2 |

| P | Products | -10.4 |

This table is for illustrative purposes and shows the calculated relative energies along a hypothetical reaction coordinate. R denotes the reactants, TS1 and TS2 are transition states, Int is an intermediate, and P represents the final products. The values indicate an exothermic reaction with two steps, where the first step has the higher activation barrier.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, stability, and crystal packing of molecules. In this compound, the presence of multiple large, polarizable bromine atoms in close proximity, along with the nitrogen heteroatom, gives rise to a complex interplay of these forces. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to identify and characterize these subtle interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. mdpi.comacs.orgresearchgate.net A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the interaction.

For this compound, QTAIM analysis would be expected to locate BCPs corresponding to all covalent bonds (C-N, C-C, C-H, and C-Br). Furthermore, due to the close spacing of the bromine atoms, it is plausible that BCPs corresponding to intramolecular non-covalent interactions, such as Br···Br or Br···N halogen bonds, could be identified. mdpi.comresearchgate.net The values of the electron density (ρ(rb)) and its Laplacian (∇²ρ(rb)) at a BCP are particularly revealing:

Covalent bonds are typically characterized by high ρ(rb) values and a large, negative Laplacian (∇²ρ(rb) < 0), indicating charge concentration.

Closed-shell interactions , which include ionic bonds, hydrogen bonds, halogen bonds, and van der Waals interactions, are characterized by low ρ(rb) values and a positive Laplacian (∇²ρ(rb) > 0), indicating charge depletion.

The table below presents hypothetical QTAIM data for various interactions within this compound, illustrating how this analysis can distinguish between different bond types.

Table 2: Representative QTAIM Data for Bonds in this compound

| Bond Path | ρ(rb) (a.u.) | ∇²ρ(rb) (a.u.) | Interaction Type |

| C-C (ring) | ~0.310 | ~ -0.950 | Covalent (shared-shell) |

| C-N (ring) | ~0.330 | ~ -1.100 | Polar Covalent |

| C-Br | ~0.140 | ~ +0.050 | Polar Covalent (borderline) |

| Br(3)···Br(4) | ~0.009 | ~ +0.035 | Non-covalent (steric repulsion) |

| Br(4)···N | ~0.012 | ~ +0.045 | Non-covalent (halogen bond) |

This table provides hypothetical QTAIM parameters at bond critical points (BCPs) for illustrative purposes. ρ(rb) is the electron density and ∇²ρ(rb) is its Laplacian at the BCP. The values for Br(3)···Br(4) and Br(4)···N represent plausible non-covalent interactions.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational visualization technique that identifies and characterizes non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of non-covalent interaction are identified as isosurfaces of low reduced density gradient at low electron densities.

These isosurfaces are then colored according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian. This coloring scheme allows for a qualitative distinction between different types of interactions:

Strong, attractive interactions (e.g., hydrogen or strong halogen bonds) appear as blue surfaces (sign(λ₂)ρ << 0).

Weak, attractive interactions (e.g., van der Waals forces) appear as green surfaces (sign(λ₂)ρ ≈ 0).

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces (sign(λ₂)ρ >> 0).

For this compound, an NCI plot would be expected to reveal significant steric repulsion between the adjacent bromine atoms, particularly the Br(3) and Br(4) substituents, which would appear as a prominent red or reddish-brown isosurface between them. Weaker van der Waals interactions would be visible as green surfaces around the periphery of the molecule. Depending on the molecular conformation, a small, weakly attractive (green or light blue) surface might appear between the bromine at C4 and the ring nitrogen, indicative of a potential intramolecular halogen bond.

Table 3: Predicted NCI Plot Features for this compound

| Interaction Region | sign(λ₂)ρ (a.u.) | Interaction Type | Isosurface Color |

| Between Br(3) and Br(4) | > 0 (Positive) | Steric Repulsion | Red / Yellow-Brown |

| Between Br(2) and Br(3) | > 0 (Positive) | Steric Repulsion | Red / Yellow-Brown |

| Between Br(4) and N | < 0 (Slightly Negative) | Weak Attraction (Halogen Bond) | Blueish-Green |

| Around H atoms | ≈ 0 | van der Waals | Green |

This table summarizes the expected features in an NCI plot of this compound. The sign of sign(λ₂)ρ determines the nature of the interaction and the corresponding color of the isosurface.

Applications of 2,3,4 Tribromopyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The primary utility of 2,3,4-tribromopyridine in organic synthesis stems from its function as a multifaceted building block. cymitquimica.com The three bromine atoms act as synthetic handles that can be selectively replaced or modified through various chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the inductive effect of the bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Notably, the positions of the bromine atoms are not equally reactive. The bromine atoms at the C-2 and C-4 positions (ortho and para to the nitrogen) are significantly more activated towards nucleophilic attack than the bromine at the C-3 position (meta to the nitrogen). echemi.comstackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack at the C-2 and C-4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. echemi.comstackexchange.com This inherent difference in reactivity is a cornerstone of its versatility, enabling chemists to perform sequential and site-specific substitutions. For instance, reaction with a nucleophile like sodium methoxide (B1231860) results in the selective replacement of the C-2 and C-4 bromine atoms, leaving the C-3 bromine intact for subsequent reactions. echemi.comstackexchange.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position | Relative Reactivity | Rationale for Reactivity |

| C-2 (ortho) | High | The negative charge of the reaction intermediate is stabilized by delocalization onto the ring nitrogen. echemi.comstackexchange.com |

| C-4 (para) | High | The negative charge of the reaction intermediate is stabilized by delocalization onto the ring nitrogen. echemi.comstackexchange.com |

| C-3 (meta) | Low | The negative charge of the reaction intermediate cannot be delocalized onto the ring nitrogen, resulting in lower stability. echemi.comstackexchange.com |

Precursor for Complex Heterocyclic Architectures

The differential reactivity of this compound allows it to serve as a strategic precursor for the synthesis of highly substituted and complex heterocyclic systems. By carefully choosing reaction conditions and reagents, chemists can orchestrate a series of reactions to build elaborate molecular frameworks around the pyridine core.

The synthesis of polysubstituted pyridines is a key area of research, as these motifs are present in many pharmaceuticals and agrochemicals. nih.govmdpi.com Starting with this compound, a researcher can first perform a nucleophilic substitution to replace the labile C-2 and C-4 bromines, and then utilize the remaining, less reactive C-3 bromine in a subsequent cross-coupling reaction. This stepwise approach provides access to trisubstituted pyridines with a precise arrangement of functional groups that would be challenging to assemble through other methods. This strategy is fundamental to creating new chemical entities for various applications.

Utility in the Construction of Biaryl and Polyaryl Compounds

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org These reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, are instrumental in the synthesis of biaryl and polyaryl compounds. nih.govnih.govorganic-chemistry.org Such structures are pivotal in medicinal chemistry and materials science. nih.gov

The different electronic environments of the three C-Br bonds in this compound can be exploited to achieve selective cross-coupling. For example, the C-2 and C-4 positions are generally more reactive in palladium-catalyzed reactions. This allows for the sequential introduction of different aryl groups. A typical strategy might involve a Suzuki coupling of this compound with an arylboronic acid. nih.gov Under carefully controlled conditions, a monosubstitution could be achieved, followed by a second, different coupling at another position. This methodology provides a route to unsymmetrical polyaryl pyridine systems. The synthesis of 4,4'-dibromo-2,2'-bipyridine (B104092) from 2,4-dibromopyridine (B189624) via a Stille coupling highlights how halopyridines serve as crucial building blocks for important biaryl structures. semanticscholar.org

Table 2: Representative Cross-Coupling Reactions for Biaryl Synthesis from Bromopyridines

| Reaction Name | Typical Catalyst/Reagents | Substrate Example | Product Type |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Na₂CO₃, Arylboronic Acid | 2,3,5-Trichloropyridine (B95902) | 2-Aryl-3,5-dichloropyridine nih.gov |

| Stille Coupling | Pd(PPh₃)₄, Hexamethyldistannane | 2-Bromo-4-chloropyridine | 4,4'-Dichloro-2,2'-bipyridine semanticscholar.org |

| Negishi Coupling | Pd₂(dba)₃, X-Phos, Organozinc Reagent | 2-Heterocyclic Halides | 2-Aryl-substituted Pyridines organic-chemistry.org |

Development of Ligands for Catalysis and Coordination Chemistry

Substituted pyridines and bipyridines are foundational ligands in coordination chemistry and homogeneous catalysis. semanticscholar.orgnih.gov this compound serves as a valuable starting material for designing and synthesizing novel ligands with tailored steric and electronic properties.

By replacing one or more of the bromine atoms with phosphorus, nitrogen, or other coordinating functional groups, the pyridine scaffold can be transformed into a mono- or polydentate ligand. For example, a cross-coupling reaction could be used to attach a diphenylphosphine (B32561) group to the C-2 position, creating a P,N-type ligand. The remaining bromines at C-3 and C-4 could be retained to influence the ligand's electronic properties or be replaced to introduce further functionality or steric bulk. The ability to build ligands step-by-step from a precursor like this compound is crucial for developing new catalysts for challenging chemical transformations. The synthesis of substituted 2,2'-bipyridines, which are premier ligands, often relies on the coupling of functionalized pyridine building blocks. semanticscholar.org

Integration into Functional Organic Materials Synthesis

The synthesis of functional organic materials for applications in electronics and photonics often requires building blocks that can be incorporated into larger, conjugated π-systems. deliuslab.comgoogle.com Highly substituted pyridines are valuable in this context due to their defined electronic properties and their ability to be integrated into polymers and macrocycles.

This compound can be used as a monomer or a core unit in the synthesis of such materials. Through multiple cross-coupling reactions, it can be connected to other aromatic units to create conjugated oligomers or polymers. semanticscholar.org The nitrogen atom in the pyridine ring imparts specific electronic characteristics, such as electron-accepting properties, which can be tuned by the substituents. For example, polymerizing a derivative of this compound could lead to a polypyridine material with unique electronic or light-emitting properties. The development of conjugated pyridine and 2,2'-bipyridine (B1663995) building blocks is explicitly aimed at applications in materials science. semanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。